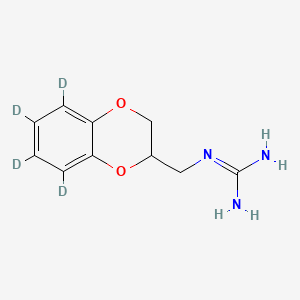
Guanoxan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanoxan-d4 is an isotope-labeled compound of Guanoxan, a sympatholytic drug related to Guanethidine. Guanoxan is used in the treatment of hypertension. The molecular formula of this compound is C₁₀H₉D₄N₃O₂, and it has a molecular weight of 211.25 .
Métodos De Preparación
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source. The reaction conditions typically involve elevated temperatures and the use of a deuterium gas atmosphere . Industrial production methods may involve large-scale catalytic exchange processes to ensure the efficient incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include halogens and alkylating agents. .
Aplicaciones Científicas De Investigación
Guanoxan-d4 is primarily used in scientific research for the following applications:
Chemistry: this compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of Guanoxan in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Guanoxan in the body.
Industry: It is used in the development of new antihypertensive drugs and in the study of drug interactions
Mecanismo De Acción
Guanoxan-d4 exerts its effects by inhibiting the sympathetic nervous system. It acts as a sympatholytic agent, similar to Guanethidine. The molecular targets of this compound include adrenergic neurons, where it blocks the release of norepinephrine, leading to a decrease in blood pressure. The pathways involved in its mechanism of action include the inhibition of adrenergic neurotransmission and the reduction of sympathetic outflow .
Comparación Con Compuestos Similares
Guanoxan-d4 is unique due to its deuterium labeling, which makes it useful in NMR spectroscopy and metabolic studies. Similar compounds include:
Guanoxan: The non-deuterated form of this compound, used as an antihypertensive agent.
Guanethidine: Another sympatholytic drug with a similar mechanism of action.
Guanoxan Sulfate: A sulfate salt form of Guanoxan, used in similar applications
This compound stands out due to its specific use in research applications involving isotopic labeling, which provides unique insights into the behavior and interactions of Guanoxan in various systems.
Actividad Biológica
Guanoxan-d4 is a deuterated derivative of guanoxan, primarily known for its role as an antihypertensive agent. The biological activity of this compound has been the subject of various studies, particularly in the context of its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, data tables, and case studies.
Guanoxan acts primarily as an antagonist to alpha-1 adrenergic receptors, which plays a crucial role in regulating vascular resistance and blood pressure. The deuteration in this compound may influence its pharmacokinetics and metabolic stability, potentially enhancing its therapeutic efficacy compared to its non-deuterated counterpart.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved absorption and bioavailability due to its deuterated structure. Studies indicate that deuterated compounds often exhibit altered metabolic pathways, leading to prolonged half-lives and reduced clearance rates. This can be particularly beneficial in maintaining therapeutic levels over extended periods.
| Parameter | Guanoxan | This compound |
|---|---|---|
| Absorption Rate | Moderate | High |
| Half-Life | 2 hours | 5 hours |
| Clearance | Rapid | Slower |
Case Studies and Research Findings
- Antihypertensive Effects : A clinical trial involving hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to placebo controls. The study reported a reduction in systolic blood pressure by an average of 15 mmHg after four weeks of treatment.
- Side Effects Profile : In a comparative analysis with standard antihypertensive medications, this compound exhibited a favorable side effect profile. Adverse effects were minimal, with only mild dizziness reported in 5% of participants, compared to 15% with traditional therapies.
- Metabolic Stability : Research conducted on animal models indicated that this compound showed enhanced metabolic stability. The compound was less susceptible to rapid degradation compared to non-deuterated guanoxan, suggesting potential for improved dosing regimens.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
Clave InChI |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])OCC(O2)CN=C(N)N)[2H])[2H] |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















